DL-beta-O-Methylnorepinephrine Hydrochloride is a synthetic compound that serves as a potent adrenergic agent. It is primarily utilized in the management of hypertension, functioning as a centrally acting alpha-2 adrenergic agonist. This compound is derived from methyldopa, which is metabolized to produce DL-beta-O-Methylnorepinephrine, contributing to its therapeutic effects in lowering blood pressure.
DL-beta-O-Methylnorepinephrine Hydrochloride is synthesized in laboratories and is not typically found in nature. Its synthesis is closely linked to the metabolic pathways of methyldopa, which undergoes enzymatic conversion in the body to yield active metabolites, including DL-beta-O-Methylnorepinephrine.
DL-beta-O-Methylnorepinephrine Hydrochloride falls under the category of adrenergic agents, specifically targeting alpha-2 adrenergic receptors. It is classified as a central nervous system agent, primarily used for its antihypertensive properties.
The synthesis of DL-beta-O-Methylnorepinephrine Hydrochloride involves several key steps:
The synthesis can be optimized using various reaction conditions, including temperature control and pH adjustments, to enhance yield and purity. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor the progress of the reaction and the purity of the final product.
DL-beta-O-Methylnorepinephrine Hydrochloride has a complex molecular structure characterized by the presence of an aromatic ring and multiple hydroxyl groups. The molecular formula can be represented as CHClNO.
DL-beta-O-Methylnorepinephrine participates in various chemical reactions, primarily involving:
The binding affinity for alpha-adrenergic receptors can be assessed using radiolabeled ligand binding assays, providing insights into its pharmacodynamics.
DL-beta-O-Methylnorepinephrine exerts its effects primarily through:
Studies indicate that DL-beta-O-Methylnorepinephrine significantly lowers blood pressure in hypertensive models by modulating neurotransmitter release and enhancing central inhibitory pathways.
DL-beta-O-Methylnorepinephrine Hydrochloride has several scientific uses:
DL-β-O-Methylnorepinephrine Hydrochloride (CAS 3770-01-2) is a rac-modified derivative of the endogenous catecholamine norepinephrine. Its molecular formula is C₉H₁₄ClNO₃, yielding a molecular weight of 219.67 g/mol [1]. The hydrochloride salt form crystallizes as a hygroscopic white-to-off-white solid with a melting point of 170–171°C [1]. The core structure retains the β-hydroxylated ethylamine backbone of norepinephrine but features a methyl ether group at one phenolic oxygen (O-methylation), specifically at the meta-position relative to the ethylamine side chain. This modification significantly alters the compound's polarity, evidenced by its limited solubility in water and DMSO (requiring sonication for dissolution) [1]. The "DL" prefix denotes the racemic nature of the compound, containing equimolar amounts of R- and S-enantiomers. This racemization occurs at the chiral β-carbon atom, critically impacting receptor recognition compared to enantiopure endogenous catecholamines.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 3770-01-2 |
Molecular Formula | C₉H₁₄ClNO₃ |
Molecular Weight | 219.67 g/mol |
Melting Point | 170–171 °C |
Solubility | Slightly soluble in H₂O, DMSO (sonicated) |
Appearance | White to Off-White Solid |
Stability | Hygroscopic |
Synthesis of O-methylated catecholamines like DL-β-O-Methylnorepinephrine Hydrochloride necessitates regioselective methylation to avoid N-methylation and preserve the amine functionality. Two principal strategies dominate:
Table 2: Comparison of Key O-Methylation Synthetic Approaches
Method | Key Reagents | Regioselectivity Control | Complexity |
---|---|---|---|
Protected Direct Methylation | Protecting group (e.g., acetone), CH₃I, Base, Deprotecting acid | Moderate (Requires protection) | Medium |
Pre-methylated Synthon | 3-Methoxy-4-hydroxybenzaldehyde, CH₃NO₂, Reducing agents (e.g., LiAlH₄) | High (Pre-defined methoxy position) | High (Multi-step) |
The synthesis of DL-β-O-Methylnorepinephrine inherently yields a racemate. Achieving enantiopure material requires additional, often complex, resolution steps:
Industrial & Research Relevance: The racemic synthesis dominates for DL-β-O-Methylnorepinephrine HCl, particularly for applications like analytical reference standards (e.g., Noradrenaline Impurity 9) [1] where biological activity is secondary. Enantiopure synthesis is crucial for detailed pharmacological studies but remains less common due to practical constraints.
Table 3: Racemic vs. Enantiopure Synthesis Comparison
Characteristic | Racemic Synthesis (DL) | Enantioselective Synthesis/Resolution |
---|---|---|
Synthetic Complexity | Low to Medium | High |
Cost | Low | High (Chiral reagents/catalysts) |
Overall Yield | Higher | Lower (Resolution often <50%) |
Key Applications | Reference standards, Cost-effective supply | Pharmacological studies, Receptor specificity analysis |
Biological Relevance | Mixture of active/inactive forms | Defined single-enantiomer activity |
DL-β-O-Methylnorepinephrine is not only a synthetic target but also represents a structural analogue of metabolites formed in endogenous catecholamine metabolism, primarily via Catechol-O-Methyltransferase (COMT):
Role of COMT:COMT is a ubiquitous Mg²⁺-dependent enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to one phenolic hydroxyl group of catecholamines (e.g., norepinephrine, epinephrine, dopamine) and their derivatives. This methylation occurs preferentially at the meta-hydroxyl position (3-O-methylation) [3] [5] [8]. The reaction produces normetanephrine from norepinephrine and metanephrine from epinephrine. DL-β-O-Methylnorepinephrine (meta-O-methylnorepinephrine) is the direct structural analogue of normetanephrine.
Biological Significance of O-Methylation:
Appendix: Structurally Related Compounds
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: